molecular formula C22H25N3O3S B2963273 N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-65-0

N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2963273
CAS RN: 950345-65-0
M. Wt: 411.52
InChI Key: CEBVHLXTTDNJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

1. Kinase Inhibitory Potential

The compound and its analogues have been found to exhibit promising potential as pharmacological inhibitors of specific kinases, like CLK1 and DYRK1A. These kinases are important in various cellular processes, and their inhibition can be significant in treating certain diseases (Loidreau et al., 2013).

2. Antimicrobial and Antioxidant Activities

Derivatives of this compound have shown potential in antimicrobial and antioxidant applications. They have been effective against various bacterial and fungal strains and exhibited significant DPPH radical scavenging activities (Jian Xiao et al., 2014).

3. Applications in Cancer Therapy

Several studies have indicated the potential use of these compounds in cancer therapy. They have shown promise as potent inhibitors of various cancer-related targets and may play a role in the development of new anticancer drugs (Miwa et al., 2011).

4. Anti-Inflammatory and Analgesic Properties

Research has also shown that certain derivatives of this compound may possess anti-inflammatory and analgesic properties, indicating potential applications in treating pain and inflammation (Abu‐Hashem et al., 2020).

5. Application in Photodynamic Therapy

Some derivatives have been explored for their use in photodynamic therapy, particularly in cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

6. ROCK Inhibition for Cellular Function Modulation

Derivatives have been identified as a new class of ROCK inhibitors, which are significant in modulating cell morphology and migration. This is crucial in various therapeutic applications, including cancer treatment (Miao et al., 2020).

7. DNA Interaction Studies

These compounds have also been studied for their interactions with DNA, which can be crucial in understanding their role in biological systems and potential therapeutic applications (Prasad et al., 2010).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-28-15-7-5-6-14(12-15)13-23-19(26)11-10-18-24-21(27)20-16-8-3-2-4-9-17(16)29-22(20)25-18/h5-7,12H,2-4,8-11,13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBVHLXTTDNJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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